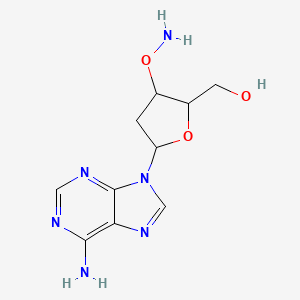

3'-o-Amino-2'-deoxyadenosine

説明

Significance of Nucleoside Analogues as Biochemical Probes and Tools

In the realm of academic research, nucleoside analogues serve as indispensable biochemical probes and tools for elucidating complex biological processes. nih.gov By mimicking natural nucleosides, they can interact with the cellular machinery involved in nucleic acid metabolism, such as DNA and RNA polymerases. numberanalytics.comnih.gov However, their structural modifications often lead to altered biological activity, allowing researchers to investigate the structure, function, and mechanisms of these enzymes and other cellular processes. numberanalytics.comnih.gov

The applications of nucleoside analogues are vast and varied. They are instrumental in studying DNA replication and repair, RNA transcription and processing, and signal transduction pathways. evitachem.com Furthermore, their ability to be incorporated into nucleic acid strands makes them valuable for developing diagnostic assays and for use in molecular biology techniques like polymerase chain reaction (PCR) and DNA sequencing. smolecule.com The development and study of these analogues contribute significantly to the fields of biomedicine, drug discovery, and biotechnology. mdpi.comresearchgate.net

Structural Overview of 3'-O-Amino-2'-deoxyadenosine

This compound is a purine (B94841) nucleoside analogue that is structurally similar to the natural nucleoside, 2'-deoxyadenosine (B1664071). The key distinction lies in the modification at the 3' position of the deoxyribose sugar ring. Instead of the hydroxyl (-OH) group found in the natural counterpart, this compound possesses an amino (-NH2) group. smolecule.com This substitution of a hydroxyl group with an amino group at this specific position is a critical feature that defines its chemical properties and biological activity.

The molecule consists of three main components:

An adenine (B156593) base, which is a purine.

A deoxyribose sugar, which lacks a hydroxyl group at the 2' position.

An amino group attached to the 3' position of the deoxyribose sugar.

This structural modification, particularly the introduction of the 3'-amino group, has significant implications for its function as a biochemical tool.

| Property | Value |

| Molecular Formula | C10H14N6O2 |

| Molecular Weight | 250.26 g/mol |

| IUPAC Name | 9-(3-Amino-2,3-dideoxy-β-D-erythro-pentafuranosyl)adenine |

| Synonyms | 3'-Amino-2',3'-dideoxy-D-adenosine, 9-(3-Amino-2,3-dideoxy-1-D-ribofuranosyI) hypoxanthine |

Table 1: Chemical and Physical Properties of 3'-Amino-2',3'-dideoxyadenosine. biosynth.com

Research Landscape and Scope of Investigation for this compound

The research landscape for this compound, often studied in its 5'-triphosphate form (3'-O-Amino-dATP), is primarily centered on its role as a tool in molecular biology and biochemistry. evitachem.com Its unique structure allows it to be used in various enzymatic reactions, particularly those involving DNA polymerases. huarenscience.com

A significant area of investigation involves its use as a chain terminator in DNA synthesis. The absence of a 3'-hydroxyl group, which is essential for the formation of the phosphodiester bond to elongate a DNA strand, makes it a tool for terminating DNA polymerization. biosynth.com The 3'-amino group can also serve as a functional handle for attaching labels or other molecules to the 3' end of oligonucleotides, expanding their utility in diagnostics and research applications. biosynth.com

Studies have explored its incorporation into DNA to enhance the stability of the DNA duplex. smolecule.com Researchers have also investigated how this modification influences the activity and fidelity of DNA polymerases and other enzymes that interact with nucleic acids. smolecule.com The synthesis of this compound and its derivatives is an active area of research, with various chemical and enzymatic methods being developed to improve efficiency and yield. google.comclockss.org

Structure

2D Structure

3D Structure

特性

分子式 |

C10H14N6O3 |

|---|---|

分子量 |

266.26 g/mol |

IUPAC名 |

[3-aminooxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methanol |

InChI |

InChI=1S/C10H14N6O3/c11-9-8-10(14-3-13-9)16(4-15-8)7-1-5(19-12)6(2-17)18-7/h3-7,17H,1-2,12H2,(H2,11,13,14) |

InChIキー |

UNOVJEREIAJHTD-UHFFFAOYSA-N |

正規SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)ON |

製品の起源 |

United States |

Synthetic Methodologies and Derivatization of 3 O Amino 2 Deoxyadenosine

Regioselective Synthesis of 3'-O-Amino-2'-deoxyadenosine

The synthesis of this compound requires precise control to ensure the aminooxy group is introduced specifically at the 3'-position of the deoxyribose sugar. A common and effective strategy involves a multi-step chemical synthesis starting from the parent nucleoside, 2'-deoxyadenosine (B1664071).

A key method relies on the principles of protecting group chemistry and stereochemical inversion, often using a Mitsunobu reaction. google.com The general synthetic scheme can be outlined as follows:

Protection of the 5'-Hydroxyl Group : The synthesis typically begins by protecting the primary 5'-hydroxyl group of 2'-deoxyadenosine. This is crucial to prevent it from reacting in subsequent steps, thereby directing modification to the secondary 3'-hydroxyl group. A bulky silyl (B83357) protecting group like dimethoxytrityl (DMT) or a similar acid-labile group is commonly used.

Inversion of Stereochemistry at the 3'-Position : The stereochemistry at the C3' position is then inverted. This is often accomplished under Mitsunobu reaction conditions, which involves treating the 5'-protected nucleoside with a carboxylic acid, diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), and triphenylphosphine (B44618) (PPh₃). This step results in a 3'-O-acyl derivative with inverted stereochemistry.

Introduction of the Aminooxy Moiety : The acyl group is subsequently displaced by a protected form of the aminooxy group. A common reagent for this step is N-hydroxyphthalimide. This reaction proceeds via an SN2 mechanism, which inverts the stereochemistry at the 3'-position back to its original configuration, now with the N-hydroxyphthalimide moiety attached through an oxygen atom. google.com

Deprotection : The final stage involves the removal of all protecting groups. The phthalimide (B116566) group is typically removed using hydrazine (B178648) or another strong nucleophile to release the free 3'-aminooxy group. The protecting group on the 5'-hydroxyl is then removed, often under acidic conditions, to yield the final product, this compound.

Enzymatic approaches have also been explored for regioselective modifications of nucleosides. For instance, lipases have demonstrated high regioselectivity in acylating the primary hydroxyl group of deoxynucleosides, which is a foundational concept in the regioselective synthesis of nucleoside analogs. researchgate.net While not a direct synthesis of the 3'-amino derivative, these enzymatic methods highlight strategies to differentiate between the hydroxyl groups on the sugar ring. researchgate.netacs.org

| Step | Reaction Type | Key Reagents | Purpose |

| 1 | Protection | Dimethoxytrityl chloride (DMT-Cl) | To selectively block the 5'-OH group. |

| 2 | Mitsunobu Reaction | DEAD/DIAD, PPh₃, Carboxylic Acid | To invert the stereochemistry at the 3'-position. |

| 3 | Nucleophilic Substitution | N-hydroxyphthalimide | To introduce a masked aminooxy group at the 3'-position with a second inversion. google.com |

| 4 | Deprotection | Hydrazine, Mild Acid | To remove phthalimide and 5'-DMT groups to yield the final product. |

Synthesis of this compound 5'-Phosphate Derivatives (e.g., Triphosphate)

For many biological applications, such as its use with polymerases, this compound must be converted into its 5'-triphosphate derivative (3'-ONH₂-dATP). The synthesis of this analog can be achieved through both chemical and enzymatic methods. smolecule.com

A prominent chemical synthesis route involves the phosphorylation of the protected nucleoside. google.com However, a more specialized method starts with a pre-formed triphosphate that is then modified. One patented method describes the conversion of a 3′-O-(N-acetone-oxime)-2′-deoxynucleoside triphosphate into the desired 3′-O-amino-2′-deoxynucleoside triphosphate. google.com This deprotection is achieved by treatment with an aryl-oxyamine, such as O-benzylhydroxylamine, under controlled pH conditions. google.com This method is advantageous as it reduces contamination from the corresponding 3'-hydroxy-2'-deoxynucleoside triphosphate, which can be difficult to separate. google.com

The general chemical synthesis of nucleoside triphosphates, known as the Ludwig-Eckstein reaction, can also be adapted. This one-pot procedure involves reacting the nucleoside with 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one, followed by oxidation with an oxidizing agent (like iodine) and pyrophosphorolysis. This approach can be applied to modified nucleosides to produce their triphosphate forms. nih.gov

Enzymatic synthesis offers an alternative, using enzymes like nucleoside triphosphate pyrophosphorylase to catalyze the formation of the triphosphate from simpler precursors. smolecule.com

| Parameter | Description |

| Molecular Formula | C₁₀H₁₇N₆O₁₂P₃ |

| Molecular Weight | ~506.20 g/mol |

| Common Synonyms | 3'-ONH2-dATP Sodium Salt; (((2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-3-(aminooxy)tetrahydrofuran-2-yl)methyl)triphosphoric acid |

| Key Synthetic Precursor | This compound or 3′-O-(N-acetone-oxime)-2′-deoxynucleoside triphosphate google.com |

| Phosphorylation Method | Ludwig-Eckstein reaction or conversion from a protected triphosphate google.comnih.gov |

Strategies for Incorporating this compound into Oligonucleotides

The incorporation of modified nucleosides like this compound into DNA or RNA strands is a cornerstone of modern nucleic acid chemistry, enabling the creation of oligonucleotides with novel properties. The standard method for this is automated solid-phase phosphoramidite (B1245037) chemistry.

To be used in an oligonucleotide synthesizer, the modified nucleoside must first be converted into a phosphoramidite building block. This involves a series of chemical modifications:

Protection of Reactive Groups : The exocyclic amine of the adenine (B156593) base and the newly introduced 3'-amino group must be protected to prevent side reactions during oligonucleotide synthesis. The 3'-amino group can be protected with groups like trifluoroacetyl (TFA) or 2-(4-nitrophenyl)ethoxycarbonyl (npeoc). nih.gov

5'-Hydroxyl Protection : The 5'-hydroxyl group is protected with an acid-labile dimethoxytrityl (DMT) group. The DMT group is crucial as its removal in each cycle of the synthesis deprotects the 5'-hydroxyl of the growing oligonucleotide chain for the next coupling step.

Phosphitylation : The final step in creating the building block is the phosphitylation of the 3'-hydroxyl group. Since the 3'-position is blocked with the aminooxy group in this specific compound, this strategy must be adapted. For incorporating a 3'-modified nucleotide at the end of a sequence, no further phosphitylation is needed. However, to create oligonucleotides with N3'→P5' phosphoramidate (B1195095) linkages, a 3'-Amino-2',3'-dideoxynucleoside-5'-CE Phosphoramidite is synthesized. metkinenchemistry.com This creates a backbone that is resistant to enzymatic degradation. metkinenchemistry.com

Once the phosphoramidite building block is prepared, it can be used in a standard DNA synthesizer. The synthesizer follows a cycle of deblocking (DMT removal), coupling (addition of the next phosphoramidite), capping (to block unreacted chains), and oxidation (to stabilize the newly formed phosphite (B83602) triester linkage to a phosphate (B84403) triester).

Chemical Modifications and Functionalization for Research Applications

The 3'-O-amino group of this compound serves as a versatile chemical handle for attaching a wide array of functional molecules. This functionalization is critical for many research applications, including diagnostics, therapeutics, and molecular biology. smolecule.com The primary aminooxy group is a potent nucleophile that can readily react with electrophiles, particularly aldehydes and ketones, to form stable oxime linkages.

Common Functionalization Strategies:

Labeling and Detection : Fluorophores, biotin (B1667282), or other reporter molecules containing an aldehyde or ketone can be conjugated to the 3'-aminooxy group. This allows for the labeling of oligonucleotides for use in diagnostic assays or imaging studies.

Improving Pharmacokinetics : Large molecules like polyethylene (B3416737) glycol (PEG) can be attached (PEGylation) to improve the serum half-life and reduce renal clearance of aptamers or therapeutic oligonucleotides. nih.gov

Drug Conjugation : Cytotoxic drugs or other therapeutic agents can be linked to the oligonucleotide, allowing for targeted delivery to specific cells or tissues. For example, doxorubicin (B1662922) has been attached to aptamers to enhance its targeted cytotoxic effects. nih.gov

Solid-Phase Immobilization : The aminooxy group can be used to attach the oligonucleotide to a solid support, such as a microarray chip or magnetic bead, for use in high-throughput screening or purification applications.

Expanding Chemical Diversity : In techniques like SELEX (Systematic Evolution of Ligands by Exponential Enrichment), incorporating nucleotides with reactive functional groups like the 3'-aminooxy group can expand the chemical diversity of the nucleic acid library. frontiersin.org This can lead to the discovery of aptamers with enhanced binding affinities or novel catalytic activities. frontiersin.orgmdpi.com

Biochemical Interactions and Enzymatic Recognition of 3 O Amino 2 Deoxyadenosine

Substrate Properties and Recognition by DNA Polymerases

3'-O-Amino-2'-deoxyadenosine, in its triphosphate form (3'-O-Amino-dATP), serves as a substrate for DNA polymerases. Its unique structure, featuring an amino group at the 3' position of the deoxyribose sugar instead of the natural hydroxyl group, is key to its biological activity. smolecule.com DNA polymerases can recognize and incorporate this analog into a growing DNA strand. The modification at the 3' position can influence the enzyme's kinetics, potentially affecting both the rate of incorporation and the enzyme's fidelity. smolecule.com Studies on various nucleotide analogs show that modifications at this position are critical for the interaction with the polymerase active site. The presence of the 3'-O-amino group allows the molecule to act as a chain terminator, a mechanism central to its function.

The primary mechanism by which this compound triphosphate (3'-O-Amino-dATP) inhibits DNA synthesis is through chain termination. smolecule.com During DNA replication, DNA polymerase catalyzes the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA strand and the 5'-phosphate group of an incoming deoxynucleoside triphosphate (dNTP). vanderbilt.edu Because 3'-O-Amino-dATP lacks the required 3'-hydroxyl group, once it is incorporated into the DNA chain, no further nucleotides can be added. smolecule.com This premature termination of DNA elongation effectively halts the replication process. This mechanism is a common strategy for many nucleoside analogs used in therapeutic applications. The efficiency of inhibition can be influenced by how well the analog competes with the natural dATP for the polymerase's active site and the rate at which it is incorporated. smolecule.comasm.org

Interactions with RNA Polymerases and Transcriptional Processes

The triphosphate form of this compound can also interact with RNA polymerases, potentially inhibiting transcription. Studies on the related compound, 3'-amino-3'-deoxyadenosine (B1194517) triphosphate (3'-NH2-ATP), have shown it to be a putative inhibitor of RNA polymerase. biolog.de Similar to its effect on DNA synthesis, when an analog lacking a 3'-hydroxyl group is incorporated into a growing RNA strand, it can act as a chain terminator, preventing further elongation of the transcript. acs.org The efficiency of this inhibition depends on the specific RNA polymerase and its ability to accept the modified nucleotide as a substrate. For example, studies with other adenosine (B11128) analogs have demonstrated that they can reduce the length of poly(A)-tails on mRNA, suggesting that polyadenylation inhibition may be a component of their mechanism of action. nih.gov

Phosphorylation by Cellular Kinases: Formation of Active Nucleotides

For this compound to exert its inhibitory effects, it must first be converted into its active triphosphate form. This bioactivation is a stepwise phosphorylation process carried out by cellular kinases. chimia.ch The initial phosphorylation from the nucleoside to the monophosphate is often the rate-limiting step and is catalyzed by deoxynucleoside kinases. chimia.chescholarship.org

Mammalian cells have four main deoxynucleoside kinases with distinct but sometimes overlapping specificities:

Deoxycytidine kinase (dCK): Primarily phosphorylates deoxycytidine, but also deoxyadenosine (B7792050) and deoxyguanosine. nih.govbibliotekanauki.pl

Thymidine (B127349) kinase 1 (TK1): A cytosolic enzyme specific for thymidine. nih.govbibliotekanauki.pl

Deoxyguanosine kinase (dGK): A mitochondrial enzyme that phosphorylates deoxyguanosine and deoxyadenosine. nih.govbibliotekanauki.pl

Thymidine kinase 2 (TK2): A mitochondrial kinase that phosphorylates deoxythymidine and deoxycytidine. nih.govbibliotekanauki.pl

Given its structure as a deoxyadenosine analog, this compound is likely phosphorylated to its monophosphate form by dCK and/or dGK. nih.govbibliotekanauki.pl Following the initial step, the resulting monophosphate is further phosphorylated to the diphosphate (B83284) by nucleoside monophosphate kinases (NMPKs), and finally to the active triphosphate form by nucleoside diphosphate kinases (NDPKs). acs.orgchimia.ch

Table 1: Key Cellular Kinases in Nucleoside Analog Activation

| Kinase Family | Specific Enzymes | Cellular Location | Primary Natural Substrates | Role in Activation |

| Deoxynucleoside Kinases | Deoxycytidine kinase (dCK), Deoxyguanosine kinase (dGK) | Cytosol, Mitochondria | Deoxyadenosine, Deoxycytidine, Deoxyguanosine | Catalyzes the initial, rate-limiting phosphorylation to the monophosphate form. chimia.chbibliotekanauki.pl |

| Nucleoside Monophosphate Kinases | Adenylate kinase (AMPK), etc. | Cytosol, Mitochondria | (d)AMP, (d)GMP, etc. | Phosphorylates the monophosphate to the diphosphate form. acs.org |

| Nucleoside Diphosphate Kinases | NDPKs | Ubiquitous | All (d)NDPs | Catalyzes the final phosphorylation from the diphosphate to the active triphosphate form. acs.org |

Molecular Mechanisms of Action in Nucleic Acid Biochemistry

Incorporation of 3'-O-Amino-2'-deoxyadenosine Derivatives into DNA and RNA

The active form of the compound, this compound 5'-triphosphate, serves as a substrate for various DNA polymerases. nih.gov These enzymes can recognize and incorporate the analog into the 3'-end of a growing DNA strand during the replication process. nih.gov Studies have demonstrated that certain DNA polymerases accept nucleoside triphosphates with a 3'-ONH2 blocking group, adding a single nucleotide to a primer before the synthesis halts. nih.gov The ability of polymerases to incorporate these modified nucleotides is crucial for their biological effects. For instance, variants of Taq DNA polymerase have been identified that efficiently incorporate 3'-ONH2-blocked nucleoside triphosphates. nih.gov

The incorporation is not limited to DNA. The triphosphate form of the related compound, 3'-amino-3'-deoxyadenosine (B1194517), has been shown to be incorporated into the 3' end of growing RNA chains by DNA-dependent RNA polymerase, effectively terminating synthesis. clockss.orgcaymanchem.com This suggests that this compound, once phosphorylated, can also be incorporated into RNA strands, thereby interfering with transcription. caymanchem.com

The 3'-amino group can also serve as a functional handle for the chemical modification of oligonucleotides, allowing for the attachment of various labels or conjugates to the 3' end, which is useful in research and diagnostics. biosynth.com

Impact on DNA Replication and Repair Pathways

The primary consequence of incorporating this compound into a DNA strand is the termination of chain elongation. biosynth.combiosynth.com The 3'-aminooxy group lacks the nucleophilic hydroxyl moiety required to form a phosphodiester bond with the subsequent incoming nucleotide. This inability to extend the nucleic acid chain effectively halts the replication process. biosynth.combiosynth.com This mechanism is a hallmark of many nucleoside analog reverse-transcriptase inhibitors (NRTIs) used in antiviral therapies. asm.org

Research on similar 3'-modified nucleosides provides detailed insights into this process. Studies using 3'-amino-2',3'-dideoxycytidine, a related analog, demonstrated a concentration-dependent inhibition of DNA synthesis by reducing the rate of chain elongation at the replication fork. nih.gov At higher concentrations, this leads to a functional blocking of the 3'-ends in the DNA, rendering them poor templates for further synthesis by enzymes like the Klenow fragment of E. coli DNA polymerase I. nih.gov This suggests a direct link between the number of available 3'-ends for replication and cell viability. nih.gov

The impact extends to viral enzymes as well. Kinetic analyses of HIV reverse transcriptase with various 3'-substituted thymidine (B127349) triphosphate analogs, including a 3'-amino derivative, confirmed their role as inhibitors. acs.org The inhibitory effect is directly tied to their incorporation and subsequent termination of the viral DNA chain. wikipedia.org The presence of the modified nucleotide can stall replication forks, which, if unrepaired, can lead to DNA breakage and genome instability. frontiersin.org While the compound directly inhibits DNA synthesis, its specific interactions with the complex machinery of DNA repair pathways are a subject of ongoing investigation. The stalling of replication forks is a known trigger for various DNA damage responses. frontiersin.org

| Compound/Analog Class | Enzyme Target | Observed Effect | Reference |

|---|---|---|---|

| This compound | DNA Polymerases | Serves as a substrate, gets incorporated, and terminates chain elongation. | nih.govbiosynth.com |

| 3'-Amino-2',3'-dideoxycytidine | Eukaryotic DNA Polymerases | Inhibits DNA synthesis by reducing the rate of chain elongation. Functionally blocks 3'-ends. | nih.gov |

| 3'-Amino-thymidine triphosphate | HIV Reverse Transcriptase | Acts as an inhibitor of the enzyme. | acs.org |

| 3'-Azido-3'-deoxythymidine (AZT) | E. coli DNA Polymerase I (Klenow fragment) | Acts as a specific DNA chain terminator. | nih.gov |

Modulation of RNA Processing and Function

The incorporation of this compound's triphosphate form into RNA transcripts leads to premature termination of transcription. caymanchem.com Studies on the related compound 3'-amino-3'-deoxyadenosine-5'-O-triphosphate have shown that it is an effective terminator of RNA strand synthesis catalyzed by E. coli DNA-dependent RNA polymerase. caymanchem.com The analog is incorporated into the 3' end of the nascent RNA chain, preventing further elongation. clockss.org This mechanism suggests that this compound can act as an inhibitor of RNA polymerase II, the enzyme responsible for transcribing messenger RNA (mRNA) in eukaryotes. csic.es

By halting transcription, the compound can prevent the formation of pre-mRNA, the precursor molecule that undergoes extensive processing, including capping, polyadenylation, and splicing, to become mature mRNA. oaskpublishers.comnih.gov Consequently, this would disrupt the entire gene expression pathway downstream of transcription. The production of functional proteins would be inhibited due to the lack of mature mRNA templates for translation. While the primary effect appears to be the inhibition of RNA chain elongation, this directly impacts all subsequent RNA processing steps by preventing the synthesis of the substrate (pre-mRNA). csic.es There is no evidence to suggest that the compound directly interacts with the splicing machinery itself, such as the spliceosome; rather, its effect on RNA processing is an indirect consequence of transcription termination.

| Compound | Enzyme | Mechanism | Reference |

|---|---|---|---|

| 3'-Amino-3'-deoxyadenosine-5'-O-triphosphate | DNA-dependent RNA polymerase from E. coli | Incorporated into the 3' end of the growing RNA chain, causing termination. | clockss.orgcaymanchem.com |

| Cordycepin (B1669437) (3'-deoxyadenosine) | RNA Polymerase | Acts as an inhibitor of RNA chain elongation. | csic.es |

Structural Characterization and Conformational Studies of 3 O Amino 2 Deoxyadenosine

Computational Modeling of Molecular Interactions

Applications of 3 O Amino 2 Deoxyadenosine As a Molecular Probe

Investigating DNA Polymerase and Reverse Transcriptase Activity

3'-O-Amino-2'-deoxyadenosine 5'-triphosphate is a significant compound for studying the mechanisms of DNA polymerases and reverse transcriptases. Its primary mode of action involves acting as a substrate that, once incorporated into a growing DNA chain, can modulate or terminate further synthesis.

Enzyme Kinetics and Fidelity: Research indicates that this compound can alter the kinetics of DNA polymerases. smolecule.com Its incorporation can influence the fidelity and efficiency of these enzymes during replication and repair processes. smolecule.com The presence of the 3'-amino group can affect the enzyme's ability to add subsequent nucleotides, providing insights into the catalytic mechanism and the factors governing polymerase processivity.

Chain Termination: Like many modified nucleosides, this compound derivatives can function as chain terminators. amazonaws.com While some nucleoside analogues used as antivirals lack a 3'-OH group entirely to ensure termination, the 3'-amino group offers a different mechanism for disrupting the elongation process. nih.gov For instance, the related compound 3'-amino-3'-deoxyadenosine (B1194517) 5'-triphosphate effectively inhibits DNA-dependent RNA polymerase by getting incorporated into the 3' end of the growing RNA chain, thereby terminating synthesis. clockss.orgcaymanchem.com Similarly, studies with analogues like 3'-Amino-2',3'-dideoxycytidine show an inhibition of DNA synthesis by reducing the rate of chain elongation at the replication fork. nih.gov

Reverse Transcriptase Inhibition: The principles of chain termination are central to antiviral therapies targeting reverse transcriptases (RTs), such as HIV-1 RT. nih.gov Modified nucleosides are designed to be incorporated by the viral RT, leading to a halt in the conversion of viral RNA to DNA. amazonaws.comnih.gov Analogues of 2'-deoxyadenosine (B1664071) with modifications have been shown to induce delayed chain termination during HIV-1 reverse transcription, highlighting a strategy for developing new inhibitors. amazonaws.com The study of how this compound interacts with RTs can provide a proof-of-concept for new antiviral drug designs. amazonaws.com

The table below summarizes the interactions of modified nucleosides with polymerases.

| Modified Nucleoside | Enzyme(s) Studied | Observed Effect | Reference |

|---|---|---|---|

| This compound 5'-triphosphate | DNA Polymerases | Alters enzyme kinetics; modulates fidelity and efficiency. smolecule.com | smolecule.com |

| 3'-Amino-3'-deoxyadenosine 5'-triphosphate | DNA-dependent RNA Polymerase | Incorporated into the 3' end of the RNA chain, causing termination. clockss.orgcaymanchem.com | clockss.orgcaymanchem.com |

| 3'-Amino-2',3'-dideoxycytidine | DNA Polymerase | Inhibits DNA synthesis by reducing the rate of chain elongation. nih.gov | nih.gov |

| 8-modified-2'-deoxyadenosine analogues | HIV-1 Reverse Transcriptase | Induces delayed chain termination. amazonaws.com | amazonaws.com |

Use in Biochemical Assays for Nucleic Acid Studies

The distinct properties of this compound make it a versatile reagent in a range of biochemical assays designed for studying nucleic acids.

DNA Sequencing: Its ability to act as a chain-elongating inhibitor of DNA polymerase is analogous to the function of dideoxynucleoside triphosphates (ddNTPs) used in Sanger sequencing. evitachem.commedchemexpress.com This makes it suitable for specialized DNA synthesis and sequencing applications. huarenscience.com

Detection of Nucleic Acids: The compound is employed in assays to detect specific nucleic acid sequences, a utility enhanced by its binding properties. smolecule.com

Enzyme Substrate Specificity: Beyond polymerases, this amine-modified nucleotide has been used as a probe to quantify the ATP substrate specificity of other enzymes, such as kinases and ligases. caymanchem.com This allows researchers to understand how these enzymes recognize and process modified substrates compared to their natural counterparts like ATP.

Utility in Studying DNA Replication, Repair, and Modification Processes

This compound is a crucial tool for dissecting the complex pathways of DNA replication, repair, and modification.

Inhibition of DNA Replication: The compound has been shown to inhibit DNA replication in vitro. biosynth.com Its incorporation into DNA by polymerases can halt the replication machinery, allowing researchers to study the consequences of replication fork stalling. nih.govbiosynth.com

Probing Repair Mechanisms: Modified nucleosides are instrumental in studying DNA repair pathways. For example, analogues are used to investigate how enzymes in the base excision repair (BER) pathway recognize and process damaged DNA. By incorporating this compound into a DNA strand, scientists can examine how repair polymerases and ligases handle this unnatural nucleotide, providing insight into the stringency and mechanisms of the repair machinery.

Stabilization of DNA Structures: The incorporation of this compound can enhance the stability of the DNA double helix. smolecule.com This effect is potentially due to increased hydrogen bonding with complementary bases, a property that can be exploited in various experimental setups. smolecule.com

Development of Probes for Molecular Interactions

The amino group at the 3' position is not just an inhibitor; it is also a reactive handle that facilitates the development of sophisticated molecular probes.

Enhanced Binding Affinity: The amino modification can increase the binding affinity of the nucleoside to certain DNA-binding proteins. smolecule.com This enhanced affinity improves specificity in various applications, including fluorescence-based detection methods where the probe's reliable binding is critical. smolecule.com

Probing Protein-DNA Interactions: Nucleoside analogues are powerful tools for probing the specific contacts between proteins and DNA. For instance, the related analogue 3-deaza-2'-deoxyadenosine, which removes a hydrogen bond acceptor in the minor groove, has been used to study the importance of minor groove hydrogen-bonding interactions for the function of DNA polymerases. nih.gov Similarly, this compound can be used to investigate how enzymes interact with the 3'-end of a primer strand and how modifications at this position affect binding and catalysis.

Emerging Research Directions and Future Perspectives

Advanced Methodologies for Synthesis and Functionalization

The utility of 3'-O-Amino-2'-deoxyadenosine and its derivatives is fundamentally dependent on efficient and scalable synthetic routes. Research is increasingly focused on developing advanced methodologies that improve yield, purity, and the ease of introducing functional groups.

A significant advancement in the synthesis of related compounds, such as 3'-O-amino-2'-deoxyribonucleoside-5'-triphosphates, involves multi-step chemical processes starting from the corresponding 2'-deoxyribonucleoside. google.com One patented method outlines a sequence that includes:

Protection of the 5'-hydroxy group of a 2'-deoxyribonucleoside. google.com

Inversion of the stereochemistry at the 3'-position from (S) to (R). google.com

Reaction with N-hydroxyphthalimide to create the 3'-O-phthalimido intermediate. google.com

Deprotection of the 5'-hydroxy group. google.com

Conversion to a more stable intermediate, such as a 3'-O-(N-acetone-oxime)-2'-deoxynucleoside. google.com

Triphosphorylation of the 5'-hydroxy group. google.com

Final conversion to the 3'-O-amino product by treating the intermediate with an aryl-oxyamine, which offers a mild and efficient deprotection step. google.com

This approach is designed to minimize the formation of undesirable byproducts, such as the corresponding 3'-hydroxy compound, which can complicate purification and subsequent enzymatic reactions. google.com The use of specific pH conditions for the final deprotection step—pH 6.0-6.8 for purines and 6.8-7.0 for pyrimidines—highlights the fine-tuning required for optimal synthesis. google.com

Functionalization strategies are also evolving. The primary amino group at the 3'-position is a versatile handle for attaching a wide array of moieties, including fluorophores, biotin (B1667282), or cross-linking agents. "Click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a powerful tool for late-stage functionalization. uni-muenchen.de This allows for the efficient coupling of the nucleoside to other molecules, enabling the creation of tailored biochemical probes. uni-muenchen.de Future research will likely focus on refining these synthetic and functionalization techniques to produce a diverse library of this compound derivatives for various applications.

Table 1: Key Steps in an Advanced Synthesis of 3'-O-Amino-2'-deoxynucleoside-5'-triphosphates

| Step | Description | Purpose |

|---|---|---|

| 1 | 5'-Hydroxy Group Protection | To prevent reaction at the 5'-position during subsequent steps. |

| 2 | 3'-Hydroxy Group Inversion | To achieve the correct (R) stereochemistry at the 3'-position. |

| 3 | Phthalimide (B116566) Installation | To introduce a precursor to the aminooxy group at the 3'-position. |

| 4 | 5'-Hydroxy Group Deprotection | To make the 5'-position available for triphosphorylation. |

| 5 | Intermediate Conversion | To form a stable, protected 3'-O-amino precursor (e.g., acetone-oxime). |

| 6 | Triphosphorylation | To add the 5'-triphosphate group, which is crucial for enzymatic recognition. |

| 7 | Final Deprotection | To unmask the 3'-aminooxy group under mild conditions. google.com |

Deeper Elucidation of Enzymatic Specificity and Kinetic Parameters

Understanding how this compound and its phosphorylated forms interact with enzymes is crucial for its application as a research tool or therapeutic agent. The 3'-amino modification can significantly alter the interaction with nucleic acid-modifying enzymes. smolecule.com

For instance, the triphosphate form of related 3'-modified nucleosides, 3'-amino-3'-deoxyadenosine-5'-O-triphosphate, acts as a terminator of RNA synthesis when used by DNA-dependent RNA polymerase from E. coli. caymanchem.com This property is due to the absence of the 3'-hydroxyl group, which is necessary for the formation of the subsequent phosphodiester bond. This termination activity makes it a valuable tool for studying the mechanisms of polymerases. caymanchem.com

Future research aims to quantify the enzymatic specificity and kinetic parameters for a broader range of enzymes. This includes determining the Michaelis-Menten constants (Km) and catalytic rates (kcat) for various DNA and RNA polymerases, kinases, and ligases. For example, studies on 5'-deoxyadenosine (B1664650) deaminase have shown how kinetic analysis can reveal substrate preference, with a Km for 5'-deoxyadenosine of 14.0 ± 1.2 μM and a catalytic efficiency (kcat/Km) of 9.1 × 10⁹ M⁻¹ s⁻¹. nih.gov Similar detailed kinetic studies for this compound triphosphate with different polymerases would clarify its efficiency as a substrate and chain terminator.

Moreover, the protonation state of the 3'-amino group, which has a pKa value around 6.0 in similar 2'-amino-modified nucleosides, is an important factor at physiological pH. pnas.org This can influence hydrogen bonding within the enzyme's active site and affect binding affinity and catalytic efficiency. pnas.org Elucidating these interactions at an atomic level through structural biology (X-ray crystallography and Cryo-EM) and computational modeling will provide a deeper understanding of its mechanism of action.

Table 2: Representative Kinetic Parameters for a Related Deaminase Enzyme

| Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|---|

| 5'-deoxyadenosine (5'-dA) | 14.0 ± 1.2 | 1.3 x 10⁵ ± 4.2 x 10³ | 9.1 x 10⁹ |

| 5'-methylthioadenosine (MTA) | 21.7 ± 1.3 | 2.0 x 10³ ± 62 | 9.2 x 10⁷ |

| S-adenosylhomocysteine (SAH) | 11.0 ± 1.3 | 1.1 x 10³ ± 45 | 1.0 x 10⁸ |

| Adenosine (B11128) (Ad) | 20.0 ± 2.5 | 1.5 x 10² ± 8.0 | 7.5 x 10⁶ |

Data from a study on 5'-deoxyadenosine deaminase (DadD) from Methanocaldococcus jannaschii, illustrating the type of kinetic data needed for this compound. nih.gov

Rational Design of this compound Analogues for Specific Biochemical Probes

The structure of this compound makes it an excellent scaffold for the rational design of biochemical probes to investigate cellular processes. The 3'-amino group serves as a chemical handle for conjugation without disrupting the base-pairing face of the adenine (B156593) moiety.

Structure-based design and molecular docking are powerful approaches for creating specific inhibitors or probes. liverpool.ac.uk By analyzing the crystal structures of target enzymes complexed with their natural substrates, researchers can design analogues of this compound that fit snugly into the active site and report on or modulate enzyme activity. liverpool.ac.uk For example, analogues of 2'-deoxyadenosine (B1664071) have been designed as inhibitors of sulfotransferases by mimicking the natural cofactor. liverpool.ac.uk

Future work will involve creating a diverse library of analogues with different functionalities:

Fluorescent Probes: Attaching environmentally sensitive fluorophores to the 3'-amino group can create probes that change their fluorescence properties upon binding to a target protein or nucleic acid.

Photo-cross-linking Probes: Incorporating photo-activatable groups would allow researchers to covalently trap and identify interacting proteins or nucleic acids upon UV irradiation.

Biotinylated Probes: Conjugating biotin enables the affinity purification of target macromolecules and their binding partners.

Prodrugs: The 3'-amino group can be part of a prodrug strategy, where a promoiety is attached to mask the active molecule, improve cell permeability, and allow for controlled release inside the cell. uni-muenchen.de

The synthesis of 2'- and 3'-amino-deoxyguanosine with ¹⁵N-labeled amino groups has been reported as a way to accurately determine the pKa of the amino group using ¹⁵N NMR. nih.gov This isotopic labeling approach is a sophisticated method for creating probes to study protonation states and metal ion interactions in enzymatic active sites. nih.gov

Exploration of Novel Biological Pathways Modulated by this compound

While much of the focus has been on its use as a tool in nucleic acid chemistry, emerging evidence suggests that amino-modified nucleosides can modulate various biological pathways. The triphosphate form of this compound can influence the activity of DNA polymerases and other enzymes involved in DNA replication and repair. smolecule.com This interference can trigger cellular stress responses and signaling cascades.

A key area of future exploration is the potential role of this compound in epigenetics. The amino modification may lead to unique interactions with epigenetic regulatory enzymes, potentially affecting gene expression patterns. smolecule.com For instance, related nucleoside analogues like 3'-deoxyadenosine (cordycepin) are known to regulate multiple signaling pathways linked to tumor growth and metastasis, including the inhibition of phosphoribosyl-pyrophosphate aminotransferase (PRPPT) and the activation of AMP-activated protein kinase (AMPK). acs.org

Furthermore, the biosynthesis of related nucleoside antibiotics, such as 2'-amino-2'-deoxyadenosine (B84144), has been traced to specific gene clusters in bacteria. nih.gov Investigating whether host cells have enzymes that can process or modify this compound could reveal novel metabolic or signaling pathways. The antiviral and anticancer properties reported for similar compounds like 3'-Amino-2',3'-dideoxyadenosine, which acts by inhibiting DNA synthesis, suggest that this compound could also impact pathways related to cell proliferation and host-pathogen interactions. smolecule.combiosynth.com Future research using systems biology approaches, such as transcriptomics and proteomics, will be essential to map the global cellular response to this compound and uncover its full biological potential.

Q & A

Q. Table 1: Key Reagents for Synthesis

| Reagent | Role | Source |

|---|---|---|

| T4 Polynucleotide Kinase (PNK) | Phosphorylation of 3'-OH groups | |

| [γ-32P]ATP | Radiolabeling for tracking | |

| Reverse-phase HPLC columns | Purification |

Basic: What analytical techniques are critical for validating the structure and stability of this compound?

Answer:

- NMR Spectroscopy : Use 2D COSY and NOESY to confirm sugar puckering (C2′-endo vs. C3′-exo conformations) and amino group positioning .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula and detect degradation products (e.g., deamination or oxidation).

- Circular Dichroism (CD) : Assess conformational changes in DNA duplexes containing the modified nucleoside .

- 32P-Labeling : Track stability under oxidative conditions (e.g., monitor H2O2 generation in UV-exposed samples ).

Advanced: How does the 3'-O-amino modification influence enzymatic incorporation into DNA/RNA, and what experimental designs optimize its utility?

Answer:

The 3'-O-amino group sterically hinders phosphodiester bond formation, reducing polymerase processivity. To address this:

- Polymerase Screening : Test engineered polymerases (e.g., Therminator™) or reverse transcriptases with enhanced tolerance for bulky modifications .

- Template Design : Use short templates with high GC content to minimize strand dissociation during synthesis.

- Triphosphate Activation : Introduce stabilizing groups (e.g., methylene-bridge modifications) to improve binding affinity .

Q. Table 2: Polymerase Compatibility

| Polymerase | Incorporation Efficiency | Reference |

|---|---|---|

| T7 RNA Pol | Low (≤10% yield) | |

| Therminator™ | High (≥70% yield) |

Advanced: How can researchers resolve contradictions in data on oxidative DNA lesion formation involving this compound analogs?

Answer:

Discrepancies often arise from differences in experimental conditions (e.g., pH, radical sources). Methodological solutions include:

- Controlled Radical Generation : Use Fenton reactions (Fe²⁺/H2O2) to standardize hydroxyl radical exposure .

- Conformational Analysis : Employ NMR or X-ray crystallography to correlate sugar pucker (C4′-exo vs. C2′-endo) with lesion susceptibility .

- Quantitative LC-MS/MS : Compare lesion yields under varying O2 concentrations to isolate oxygen-dependent pathways .

Advanced: What role does this compound play in DNA repair studies, and how can its repair kinetics be quantified?

Answer:

The 3'-O-amino group mimics natural lesions (e.g., 8,5′-cyclo-2′-deoxyadenosine) and disrupts base pairing. To study repair:

- Repair Enzyme Assays : Incubate modified oligonucleotides with purified enzymes (e.g., NEIL1 glycosylase) and quantify cleavage via gel electrophoresis .

- Kinetic Profiling : Use stopped-flow spectroscopy to measure repair rates under physiological conditions.

- Single-Molecule Imaging : Employ FRET-based probes to monitor real-time repair by bacterial or eukaryotic systems .

Basic: What methods are recommended for detecting and quantifying this compound in biological samples?

Answer:

- 32P Post-Labeling : Incorporate 32P at the 5′-end using T4 PNK, followed by PAGE or TLC separation .

- Immunoaffinity Capture : Develop antibodies against the 3'-O-amino group for ELISA or Western blot detection.

- UPLC-MS/MS : Use multiple reaction monitoring (MRM) for sensitive quantification in cellular extracts .

Advanced: How can structural modifications of this compound enhance its utility in triplex DNA formation or aptamer design?

Answer:

- Triplex Stabilization : Introduce 8-amino-dA-like modifications to promote Hoogsteen hydrogen bonding in triplex structures .

- Aptamer Optimization : Screen modified libraries via SELEX (Systematic Evolution of Ligands by Exponential Enrichment) with counterion variations (e.g., Mg²⁺ vs. K⁺) to enhance binding affinity.

- Thermodynamic Profiling : Measure melting temperatures (Tm) of triplexes using UV-Vis spectroscopy to assess stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。